

"Methyl 4-amino-3-cyanobenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-amino-3-cyanobenzoate**

Cat. No.: **B183444**

[Get Quote](#)

A Technical Guide to Methyl 4-amino-3-cyanobenzoate

This document serves as an in-depth technical guide on the chemical properties, structure, and synthesis of **Methyl 4-amino-3-cyanobenzoate**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

Methyl 4-amino-3-cyanobenzoate is an organic compound belonging to the class of aminobenzoate esters. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a nitrile (cyano) group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological activity.

Identifier	Value
IUPAC Name	methyl 4-amino-3-cyanobenzoate
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1]
SMILES	COC(=O)C1=CC(=C(C=C1)N)C#N [1]
InChI	InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3 [1]
InChIKey	QSPXZVQTLYMWEU-UHFFFAOYSA-N [1]

Physicochemical Properties

Experimental physicochemical data for **Methyl 4-amino-3-cyanobenzoate** are not readily available in public literature. However, properties can be estimated based on its structure and data from closely related isomers and analogs. For context, the properties of two related compounds are provided below.

Property	Methyl 4-amino-3-cyanobenzoate (Predicted/Calculated)	Methyl 4-aminobenzoate (Experimental)	Methyl 4-cyanobenzoate (Experimental)
Molecular Weight	176.17 g/mol [2]	151.16 g/mol [3]	161.16 g/mol [4]
Monoisotopic Mass	176.05858 Da[1]		
Melting Point	Data not available	110-114 °C[5]	65-67 °C[4]
Boiling Point	Data not available	273.17 °C (estimate)	142-144 °C at 12 mmHg[4]
Solubility	Data not available	Soluble in alcohol and ether; slightly soluble in water.[5]	Data not available
XlogP (Predicted)	1.4[1]		

Spectroscopic Profile

Experimental spectroscopic data for **Methyl 4-amino-3-cyanobenzoate** is not widely published. The following sections describe the expected spectral characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets in the

range of δ 6.5-8.0 ppm. The amine protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-3.9 ppm.

- ^{13}C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (δ 165-170 ppm), the nitrile carbon (δ 115-120 ppm), multiple signals for the aromatic carbons, and a signal for the methyl carbon (around δ 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to its functional groups:

- N-H stretching: Two distinct bands in the region of 3300-3500 cm^{-1} for the primary amine.
- C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm^{-1} .
- C=O stretching: A strong, sharp band around 1700-1725 cm^{-1} for the ester carbonyl.
- C-O stretching: Bands in the 1100-1300 cm^{-1} region.
- Aromatic C=C stretching: Peaks in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

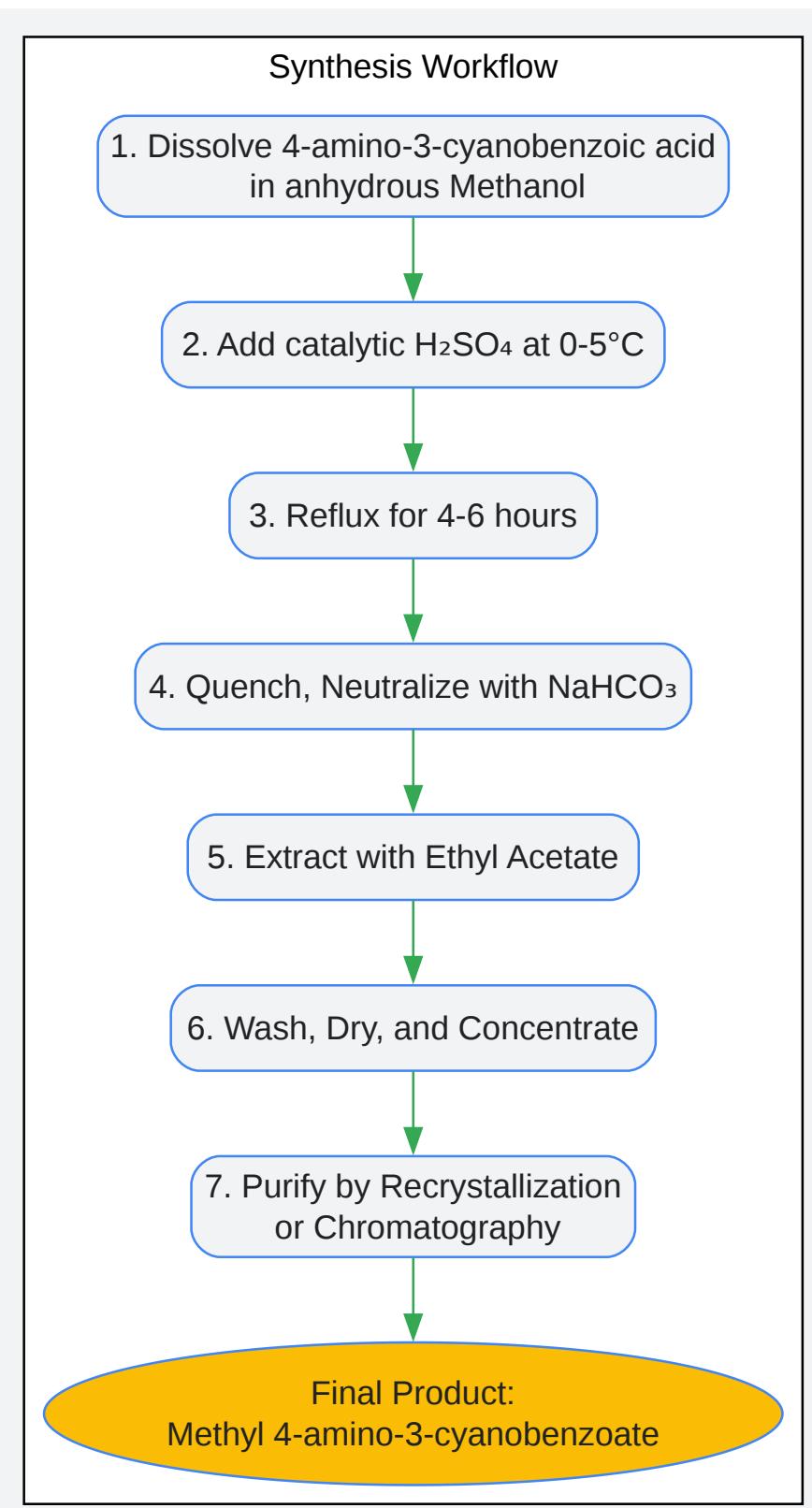
In an electron ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 176$. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, $m/z = 31$) to give a fragment at $m/z = 145$, and the loss of the carbomethoxy group (-COOCH₃, $m/z = 59$) to give a fragment at $m/z = 117$.

Synthesis and Experimental Protocols

A common and direct method for the synthesis of **Methyl 4-amino-3-cyanobenzoate** is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-amino-3-cyanobenzoic acid.

Protocol 1: Fischer Esterification of 4-amino-3-cyanobenzoic Acid

This protocol describes the synthesis via a standard Fischer-Speier esterification reaction.

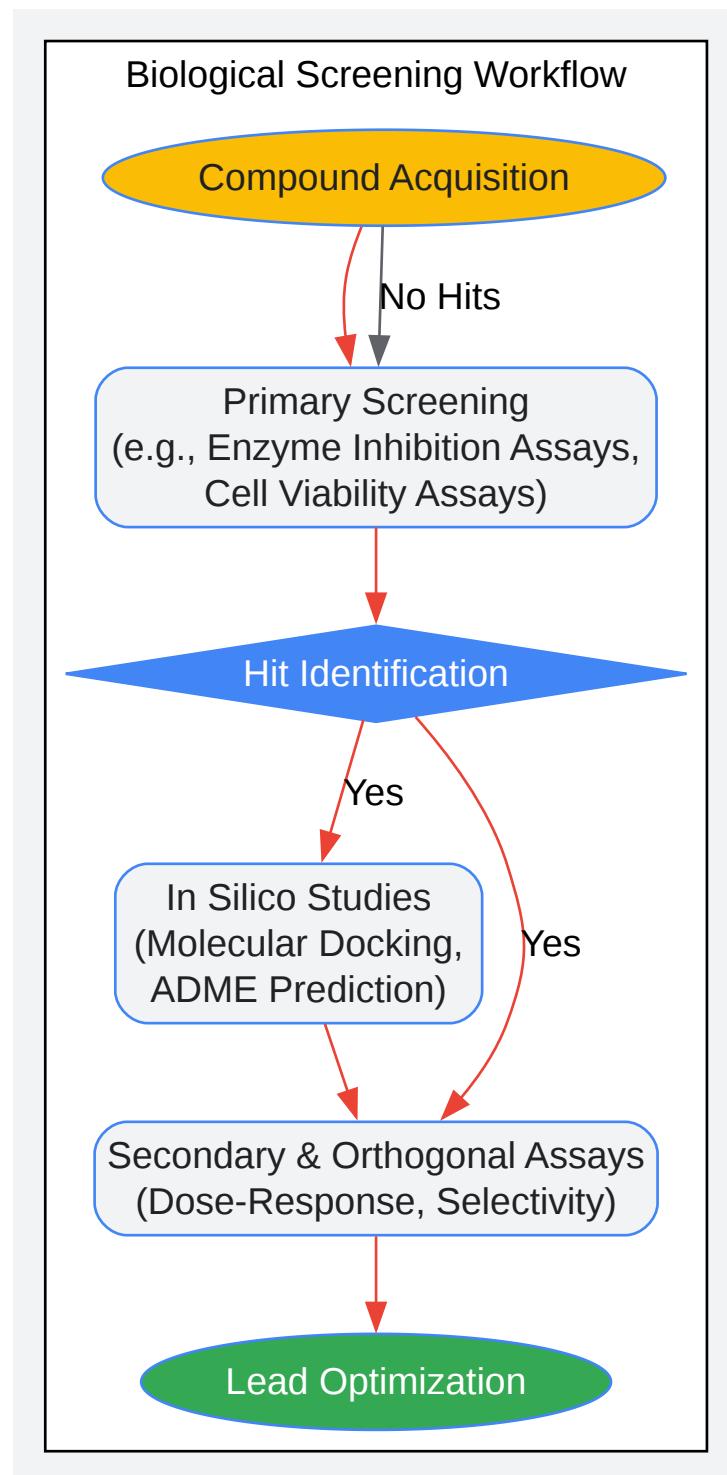

Materials:

- 4-amino-3-cyanobenzoic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-cyanobenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid).
- Catalyst Addition: Cool the suspension in an ice-water bath to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
- Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Neutralization: Carefully add the residue to a beaker of crushed ice and slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

- **Washing:** Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.


[Click to download full resolution via product page](#)

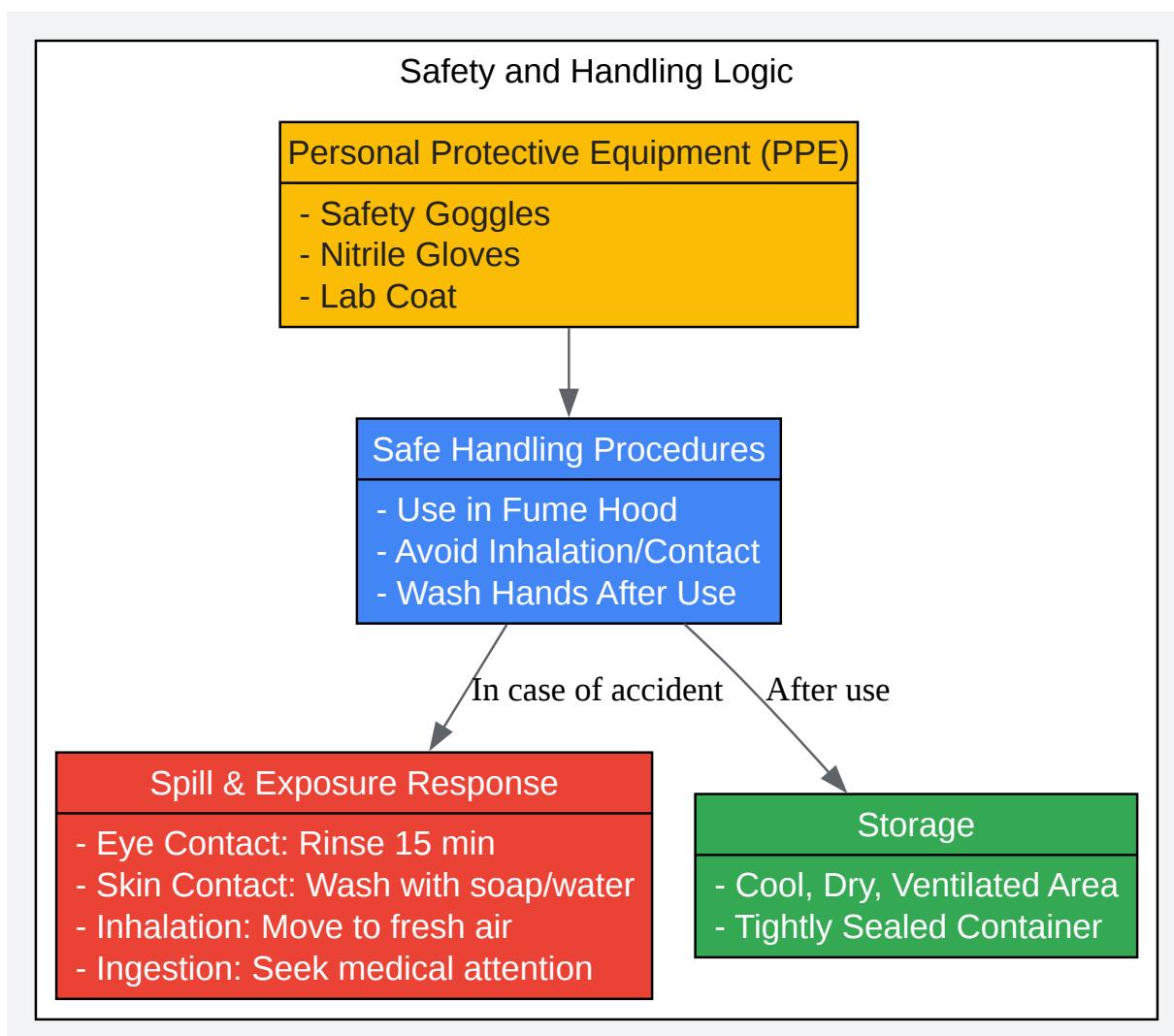
A typical workflow for the synthesis of **Methyl 4-amino-3-cyanobenzoate**.

Biological Activity and Applications

There is limited specific information in the scientific literature regarding the biological activity or signaling pathway involvement of **Methyl 4-amino-3-cyanobenzoate**. However, related substituted methyl 4-aminobenzoate derivatives have been investigated as potential enzyme inhibitors. For instance, a 2023 study explored various derivatives as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial enzymes in cellular antioxidant and detoxification systems[6]. Although the 3-cyano derivative was not included in that particular study, its structural similarity suggests it could be a candidate for screening in similar assays.

Given the lack of specific pathway data, a general workflow for screening a novel compound like **Methyl 4-amino-3-cyanobenzoate** for biological activity is presented below.

[Click to download full resolution via product page](#)


A general workflow for biological activity screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **Methyl 4-amino-3-cyanobenzoate** is not readily available. Therefore, it should be handled with the standard precautions for a novel laboratory chemical. Hazard information from structurally similar compounds suggests it may be harmful if swallowed or in contact with skin and may cause skin and eye irritation.

General Safety Precautions:

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- **Handling:** Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[Click to download full resolution via product page](#)

Logical relationships for safety and handling procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Methyl 4-amino-3-cyanobenzoate (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 4. Methyl-4-cyanobenzoat 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 4-amino-3-cyanobenzoate" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183444#methyl-4-amino-3-cyanobenzoate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com